Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate
Description
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate is a synthetic piperidine derivative characterized by a 4-hydroxy-3,5-diisopropylbenzyl substituent attached to the nitrogen atom of the piperidine ring and an ethyl ester group at the 4-position. The hydroxy group enhances hydrogen-bonding capacity, while the diisopropyl substituents introduce steric hindrance, likely influencing pharmacokinetic properties such as metabolic stability and receptor binding .
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-25-21(24)17-7-9-22(10-8-17)13-16-11-18(14(2)3)20(23)19(12-16)15(4)5/h11-12,14-15,17,23H,6-10,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFRYHLEOWESOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the benzyl precursor. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include isopropyl groups, hydroxyl groups, and piperidine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or alkylated versions of the original compound.
Scientific Research Applications
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in pharmaceutical formulations.
Industry: It can be employed in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its binding affinity and activity, influencing its biological and chemical properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Ethyl 4-Piperidinecarboxylate (Parent Compound)
Ethyl 4-piperidinecarboxylate (IUPAC: ethyl piperidine-4-carboxylate) serves as the structural backbone for the target compound. Key differences and implications include:
- Molecular Weight: The parent compound has a molecular weight of 157.21 g/mol (C₈H₁₅NO₂), while the target compound’s additional benzyl group with diisopropyl and hydroxy substituents increases its molecular weight significantly (~100–150 g/mol higher, estimated).
- Physicochemical Properties :
- Applications : Ethyl 4-piperidinecarboxylate is used in R&D settings, whereas its derivative may be optimized for enhanced bioactivity or specificity in drug discovery.
Table 1: Parent vs. Target Compound
Comparison with Pharmaceutical Piperidine Derivatives
Piperidine derivatives are common in CNS-targeting pharmaceuticals. Examples from include:
- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) : Features an iodobenzamide group instead of a benzyl-ester. The iodine atom may enhance receptor affinity (e.g., sigma receptors), while the target compound’s hydroxy group could improve solubility .
- (+)-MR200 : Contains a chlorophenyl-hydroxypiperidine structure. The chlorine substituent increases lipophilicity, whereas the diisopropyl groups in the target compound may reduce metabolic clearance .
Table 2: Pharmacological Piperidine Derivatives
Comparison with Agrochemical Benzene Derivatives
The 4-hydroxy-3,5-diisopropylbenzyl group in the target compound shares structural motifs with pesticidal compounds like ioxynil (4-hydroxy-3,5-diiodobenzonitrile):
- Ioxynil : A nitrile herbicide with diiodo substituents. While both compounds have 4-hydroxy-3,5-disubstituted benzene rings, ioxynil’s iodine atoms confer radical-generating properties for pesticidal activity, whereas the target’s isopropyl groups may serve as steric blockers in enzyme inhibition .
Table 3: Substituent Effects on Bioactivity
Research Findings and Implications
- Metabolic Stability : The diisopropyl groups in the target compound likely reduce cytochrome P450-mediated oxidation, extending half-life compared to simpler piperidine esters .
- Solubility Trade-offs : The hydroxy group improves water solubility, but the bulky benzyl moiety may necessitate prodrug strategies for oral bioavailability.
- Receptor Selectivity: Structural analogs like 4-IBP suggest that aromatic substituents critically influence sigma receptor binding. The target compound’s benzyl group may shift selectivity toward sigma-2 or novel targets .
Biological Activity
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a diisopropylbenzyl group and an ethyl carboxylate moiety. Its chemical formula is , and it has a molecular weight of approximately 330.46 g/mol.
Pharmacological Properties
- Mechanism of Action : this compound exhibits activity as a selective modulator of neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. It has been shown to interact with various receptors, including dopamine D2 and serotonin 5-HT2A receptors.
- Analgesic Effects : Studies indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its efficacy in reducing pain responses has been demonstrated in animal models.
- Neuroprotective Effects : Preliminary research suggests that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
-
Study on Pain Management :
- A study conducted on rodent models demonstrated that the administration of this compound significantly reduced nociceptive behavior compared to control groups. The results indicated a dose-dependent response with optimal efficacy at moderate dosages.
-
Neuroprotection :
- In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in protecting against neuronal damage.
-
Behavioral Studies :
- Behavioral assessments in mice indicated that the compound may influence anxiety-like behaviors, providing insights into its potential use in treating anxiety disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 330.46 g/mol |
| Solubility | Soluble in ethanol and DMSO |
| Melting Point | Not determined |
| Biological Activity | Effect Observed |
|---|---|
| Analgesic | Significant pain reduction |
| Neuroprotective | Reduced oxidative stress |
| Behavioral Impact | Altered anxiety-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
